
4,4,4-Trifluoro-3-(4-nitrophenyl)-1-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-3-(4-nitrophenyl)-1-phenylbutan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl, nitrophenyl, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-(4-nitrophenyl)-1-phenylbutan-1-one typically involves the reaction of 4-nitrobenzaldehyde with trifluoroacetophenone under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the final product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and the reaction is typically carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4,4-Trifluoro-3-(4-nitrophenyl)-1-phenylbutan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Oxidation: The phenyl groups can undergo oxidation reactions to form corresponding quinones under oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Strong bases like sodium hydride (NaH) or nucleophiles such as alkoxides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Reduction of the nitro group yields 4,4,4-Trifluoro-3-(4-aminophenyl)-1-phenylbutan-1-one.
- Substitution reactions can lead to various derivatives depending on the nucleophile used.
- Oxidation of phenyl groups results in quinone derivatives .
Applications De Recherche Scientifique
4,4,4-Trifluoro-3-(4-nitrophenyl)-1-phenylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and stability
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluoro-3-(4-nitrophenyl)-1-phenylbutan-1-one is primarily related to its ability to interact with biological molecules through its functional groups. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The nitrophenyl group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) and subsequent biological effects. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, influencing their function .
Comparaison Avec Des Composés Similaires
4,4,4-Trifluoro-3-(4-aminophenyl)-1-phenylbutan-1-one: Similar structure but with an amino group instead of a nitro group.
4,4,4-Trifluoro-3-(4-methoxyphenyl)-1-phenylbutan-1-one: Contains a methoxy group instead of a nitro group.
4,4,4-Trifluoro-3-(4-chlorophenyl)-1-phenylbutan-1-one: Features a chloro group instead of a nitro group.
Uniqueness: 4,4,4-Trifluoro-3-(4-nitrophenyl)-1-phenylbutan-1-one is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and interaction profiles, such as in the development of pharmaceuticals and advanced materials .
Propriétés
Numéro CAS |
921932-56-1 |
|---|---|
Formule moléculaire |
C16H12F3NO3 |
Poids moléculaire |
323.27 g/mol |
Nom IUPAC |
4,4,4-trifluoro-3-(4-nitrophenyl)-1-phenylbutan-1-one |
InChI |
InChI=1S/C16H12F3NO3/c17-16(18,19)14(10-15(21)12-4-2-1-3-5-12)11-6-8-13(9-7-11)20(22)23/h1-9,14H,10H2 |
Clé InChI |
BVGZDGJORQLCCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3aR,6aS)-5'-fluoro-5-[(4-fluorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12635082.png)
![1-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea](/img/structure/B12635087.png)
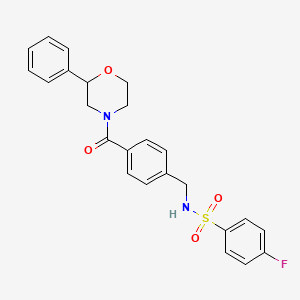

![2-[(4-Methoxyphenyl)methoxy]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12635106.png)
![(1S,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B12635113.png)
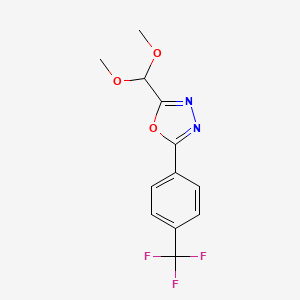

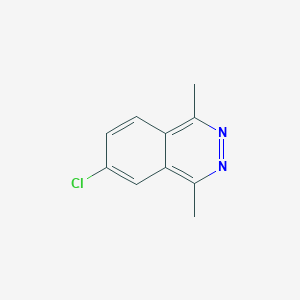

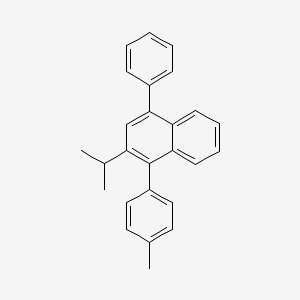
![(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12635137.png)
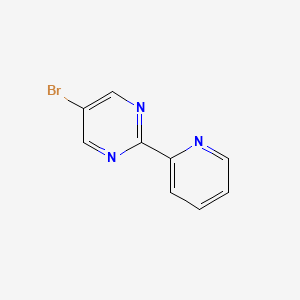
![(R)-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-((R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12635160.png)
